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Compound of Interest

Compound Name: AB-MECA

Cat. No.: B10769401 Get Quote

An In-depth Examination of the CAS Number, Chemical Properties, Signaling Pathways, and

Experimental Applications of the A3 Adenosine Receptor Agonist.

This technical guide provides a comprehensive overview of N⁶-(4-Aminobenzyl)-9-[5-

(methylcarbonyl)-β-D-ribofuranosyl]adenine, commonly known as AB-MECA. It is a high-affinity

agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in

various physiological and pathological processes, including inflammation, cancer, and cardiac

ischemia. This document is intended for researchers, scientists, and drug development

professionals, offering detailed chemical data, an exploration of its mechanism of action, and

practical experimental protocols.

Core Chemical and Physical Properties
AB-MECA is a synthetic adenosine derivative widely utilized in pharmacological research to

selectively activate the A₃ adenosine receptor. Its unique chemical structure confers high

potency and selectivity, making it an invaluable tool for investigating A₃AR signaling and its

downstream effects. The fundamental properties of AB-MECA are summarized below.
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Property Value Reference(s)

CAS Number 152918-26-8 [1][2][3]

Molecular Formula C₁₈H₂₁N₇O₄ [1][3][4]

Molecular Weight 399.40 g/mol [5][1][4]

IUPAC Name

1-[6-[[(4-

aminophenyl)methyl]amino]-9H

-purin-9-yl]-1-deoxy-N-methyl-

β-D-ribofuranuronamide

[3]

Synonyms

N⁶-(4-Aminobenzyl)-N-

methylcarboxamidoadenosine,

N⁶-(4-Aminobenzyl)-9-[5-

(methylcarbonyl)-β-D-

ribofuranosyl]adenine

[6][7]

Appearance Off-white solid [6]

Solubility

DMSO: ~55 mg/mL, Ethanol:

~1 mg/mL, Water: Insoluble.

Soluble in 45% (w/v) aqueous

2-hydroxypropyl-β-

cyclodextrin: ~0.3 mg/mL.

[1][6][8]

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 1 year.

[5][4]

Mechanism of Action and Signaling Pathways
AB-MECA exerts its biological effects by binding to and activating the A₃ adenosine receptor.

A₃AR primarily couples to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular

signaling events. The activation of these pathways can lead to diverse, and sometimes cell-

type-dependent, physiological responses.

Gαi-Mediated Inhibition of Adenylyl Cyclase
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The canonical signaling pathway initiated by AB-MECA involves the activation of Gαi. The

activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the

intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

[5][8] This decrease in cAMP levels subsequently reduces the activity of protein kinase A

(PKA), thereby modulating the phosphorylation state and activity of numerous downstream

cellular targets involved in processes like inflammation and cell growth.
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AB-MECA Gαi-Mediated Signaling Pathway

Activation of MAP Kinase (MAPK/ERK) and PI3K/Akt
Pathways
Beyond cAMP modulation, A₃AR activation by agonists like AB-MECA can stimulate the

mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-

regulated kinases 1 and 2 (ERK1/2). This activation is often mediated through the βγ subunits

of the dissociated G protein and can involve upstream intermediates like phosphoinositide 3-

kinase (PI3K). The PI3K/Akt pathway, crucial for cell survival and apoptosis inhibition, is also a

key downstream target of A₃AR activation. These pathways play significant roles in the anti-

inflammatory and cytoprotective effects observed with A₃AR agonists.

Experimental Protocols
The following section outlines detailed methodologies for key experiments commonly

performed to characterize the activity of AB-MECA and other A₃AR agonists.

Radioligand Binding Assay for Receptor Affinity
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This protocol is designed to determine the binding affinity (Kᵢ) of AB-MECA for the A₃

adenosine receptor using a competition binding assay with a radiolabeled ligand, such as

[¹²⁵I]AB-MECA.

1. Membrane Preparation:

Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably expressing

human A₃AR) to confluency.

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and

homogenize.

Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and debris.

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell

membranes.

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the

centrifugation.

Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and

determine the protein concentration using a BCA or Bradford assay. Store membrane

aliquots at -80°C.

2. Binding Assay:

In a 96-well plate, combine the following in a final volume of 250 µL:

50-120 µg of membrane protein.

A fixed concentration of radioligand (e.g., [¹²⁵I]AB-MECA at a concentration near its Kₔ).

A range of concentrations of unlabeled AB-MECA (or other competing compound).

For determining non-specific binding, use a high concentration of a non-radiolabeled, high-

affinity A₃AR ligand.
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Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.

3. Filtration and Counting:

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate

(e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Dry the filter plate and add scintillation cocktail to each well.

Count the radioactivity in a scintillation counter.

4. Data Analysis:

Subtract non-specific binding from total binding to obtain specific binding.

Plot the specific binding as a function of the log concentration of the competing ligand.

Fit the data using a non-linear regression model to determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is

the concentration of the radioligand and Kₔ is its dissociation constant.

Western Blot for ERK1/2 Phosphorylation
This protocol measures the activation of the MAPK/ERK pathway by assessing the

phosphorylation status of ERK1/2 in response to AB-MECA treatment.
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Cell Culture & Treatment

Protein Preparation

Electrophoresis & Blotting

Immunodetection

1. Seed Cells
(e.g., 6-well plate)

2. Serum Starve
(4-12 hours)

3. Treat with AB-MECA
(Varying concentrations/times)
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(RIPA buffer + inhibitors)

5. Quantify Protein
(BCA Assay)

6. Denature Protein
(Laemmli buffer, 95°C)

7. SDS-PAGE
(Separate proteins by size)

8. Transfer to Membrane
(PVDF or Nitrocellulose)

9. Block Membrane
(5% BSA or Milk in TBST)

10. Incubate with Primary Ab
(anti-phospho-ERK1/2)

11. Wash (TBST)

12. Incubate with HRP-conjugated
Secondary Ab

13. Wash (TBST)

14. Add ECL Substrate

15. Image Chemiluminescence
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Experimental Workflow for Western Blot Analysis
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1. Cell Culture and Treatment:

Seed cells (e.g., A549, CHO-A3AR) in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

Treat cells with various concentrations of AB-MECA for specific time points (e.g., 5, 10, 30

minutes). Include an untreated control.

2. Cell Lysis and Protein Quantification:

After treatment, place plates on ice and aspirate the medium.

Wash cells once with ice-cold PBS.

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and

phosphatase inhibitors) to each well.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry

milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

4. Immunodetection:
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Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK1/2) overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane again as in the previous step.

Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a

chemiluminescence imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody for total

ERK1/2.

Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability,

proliferation, or cytotoxicity following treatment with AB-MECA.

1. Cell Seeding and Treatment:

Seed cells in a 96-well plate at a density appropriate for the cell line and experiment

duration.

Allow cells to adhere and grow for 24 hours.

Replace the medium with fresh medium containing various concentrations of AB-MECA.

Include vehicle-treated control wells.

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

2. MTT Incubation:

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) in sterile PBS.
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Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to

purple formazan crystals.

3. Solubilization and Measurement:

Carefully remove the medium from each well.

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M

HCl) to each well to dissolve the formazan crystals.

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

A reference wavelength of 630 nm can be used to subtract background.

4. Data Analysis:

Subtract the absorbance of background control wells (medium only) from all other readings.

Express the results as a percentage of the vehicle-treated control cells, which is set to 100%

viability.

Plot cell viability against the log concentration of AB-MECA to determine any cytotoxic or

proliferative effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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